N-(2,5-Dimethoxyphenyl)-2-(4-(5-chloro-2-methylphenyl)piperazinyl)ethanamide
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Overview
Description
N-(2,5-Dimethoxyphenyl)-2-(4-(5-chloro-2-methylphenyl)piperazinyl)ethanamide is a synthetic organic compound that belongs to the class of piperazine derivatives
Scientific Research Applications
N-(2,5-Dimethoxyphenyl)-2-(4-(5-chloro-2-methylphenyl)piperazinyl)ethanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects in treating neurological and psychiatric disorders, such as anxiety, depression, and schizophrenia.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethoxyphenyl)-2-(4-(5-chloro-2-methylphenyl)piperazinyl)ethanamide typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihaloalkane, such as 1,2-dichloroethane, under basic conditions.
Substitution Reactions: The piperazine core is then functionalized with 5-chloro-2-methylphenyl and 2,5-dimethoxyphenyl groups through nucleophilic substitution reactions. These reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the piperazine nitrogen atoms, facilitating the substitution.
Amidation: The final step involves the formation of the ethanamide linkage. This is typically achieved by reacting the substituted piperazine with an appropriate acyl chloride or anhydride in the presence of a base such as triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the amide linkage or the aromatic rings, potentially yielding amines or reduced aromatic systems.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Quinones or carboxylic acids.
Reduction: Amines or reduced aromatic compounds.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Mechanism of Action
The mechanism of action of N-(2,5-Dimethoxyphenyl)-2-(4-(5-chloro-2-methylphenyl)piperazinyl)ethanamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmitter release and signal transduction pathways. This modulation can lead to changes in mood, cognition, and behavior, making it a candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-Dimethoxyphenyl)-2-(4-(2-chlorophenyl)piperazinyl)ethanamide
- N-(2,5-Dimethoxyphenyl)-2-(4-(3-chlorophenyl)piperazinyl)ethanamide
- N-(2,5-Dimethoxyphenyl)-2-(4-(4-chlorophenyl)piperazinyl)ethanamide
Uniqueness
N-(2,5-Dimethoxyphenyl)-2-(4-(5-chloro-2-methylphenyl)piperazinyl)ethanamide is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring, which can significantly influence its binding affinity and selectivity for certain biological targets. This structural uniqueness can result in distinct pharmacological profiles and therapeutic potentials compared to other similar compounds.
Properties
IUPAC Name |
2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3/c1-15-4-5-16(22)12-19(15)25-10-8-24(9-11-25)14-21(26)23-18-13-17(27-2)6-7-20(18)28-3/h4-7,12-13H,8-11,14H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZXPBKVIPZLJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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